molecular formula C21H18N2 B1619296 4-(9-Acridinyl)-N,N-dimethylaniline CAS No. 24275-68-1

4-(9-Acridinyl)-N,N-dimethylaniline

Cat. No. B1619296
CAS RN: 24275-68-1
M. Wt: 298.4 g/mol
InChI Key: WNLBSXDSYUMNDJ-UHFFFAOYSA-N
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Description

4-(9-Acridinyl)-N,N-dimethylaniline is a derivative of acridine . Acridine derivatives are known for their broad range of biological activity and are of great interest to scientists . They have unique physical and chemical properties, biological activities, and industrial applications .


Synthesis Analysis

The synthesis of 9-acridinyl amino acid derivatives has been reported . Monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile gave the dinitrile N-(2-cyanoethyl)-N-(3-cyanopropyl)-4-methoxy-benzylamine. Subsequent in situ reduction with lithium aluminium hydride gave the corresponding diamine .


Molecular Structure Analysis

The molecular structure of 4-(9-Acridinyl)-N,N-dimethylaniline is characterized by its unique planar ring structure, which appreciably interacts with different biomolecular targets . This structure allows acridone derivatives to act as DNA intercalators .


Chemical Reactions Analysis

The reaction of 9-vinylacridine with C, N-diarylnitrones in xylene under reflux afforded 5-(9-acridinyl)-2,3-diarylisoxazolidines .


Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies .

Safety And Hazards

The safety data sheet for N-(9-Acridinyl)maleimide, a related compound, suggests that it should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It also provides first aid measures in case of exposure .

Future Directions

There is ongoing research into the synthesis and evaluation of new 9-acridinyl derivatives for their potential use in cancer treatment . The development of more potent analogues as anti-malarial agents is also being explored . The use of microfluidic systems in environmental analysis is another area of interest .

properties

IUPAC Name

4-acridin-9-yl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLBSXDSYUMNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313316
Record name NSC268756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9-Acridinyl)-N,N-dimethylaniline

CAS RN

24275-68-1
Record name NSC268756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC268756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70313316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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